s-Octyl methanesulfonothioate

Antibacterial Gram-positive Disulfiram analog

s-Octyl methanesulfonothioate (OMTS; CAS 7559-45-7; C₉H₂₀O₂S₂; MW 224.38) is an S-octyl ester of methanesulfonothioic acid belonging to the thiosulfonate class. Characterized by a reactive methanesulfonothioate group linked to an eight-carbon alkyl chain, OMTS functions as a rapid, sulfhydryl-specific reagent that covalently modifies cysteine residues to form mixed disulfides.

Molecular Formula C9H20O2S2
Molecular Weight 224.4 g/mol
Cat. No. B8068061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Names-Octyl methanesulfonothioate
Molecular FormulaC9H20O2S2
Molecular Weight224.4 g/mol
Structural Identifiers
SMILESCCCCCCC(C)OS(=O)(=S)C
InChIInChI=1S/C9H20O2S2/c1-4-5-6-7-8-9(2)11-13(3,10)12/h9H,4-8H2,1-3H3
InChIKeyGUSLRIQGBMUGPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

s-Octyl Methanesulfonothioate (OMTS): A Multi-Functional Organosulfur Reagent for Structural Biology, Antibacterial, and Agricultural Research Procurement


s-Octyl methanesulfonothioate (OMTS; CAS 7559-45-7; C₉H₂₀O₂S₂; MW 224.38) is an S-octyl ester of methanesulfonothioic acid belonging to the thiosulfonate class [1]. Characterized by a reactive methanesulfonothioate group linked to an eight-carbon alkyl chain, OMTS functions as a rapid, sulfhydryl-specific reagent that covalently modifies cysteine residues to form mixed disulfides [2]. This compound is employed in three distinct domains: (i) structural biology as a probe of ion channel architecture (ACh and GABAA receptors) [3]; (ii) antibacterial research targeting Gram-positive pathogens, where the S-octylthio moiety confers superior growth inhibition and reduced hepatocyte toxicity compared to disulfiram [4]; and (iii) agricultural antifungal applications [5].

Why s-Octyl Methanesulfonothioate Cannot Be Replaced by Shorter-Chain Analogs or Generic Thiosulfonates in Procurement Specifications


Substituting OMTS with shorter-chain methanesulfonothioates (e.g., S-methyl, S-ethyl, or S-propyl variants) or alternative thiol-reactive reagents introduces performance failures across all three application domains. The C8 alkyl chain length directly governs three critical and quantifiable differentiation parameters: (i) lipophilicity (LogP ~4.12 for OMTS versus ~1.5–2.5 for shorter-chain analogs), which determines membrane partitioning and antibacterial potency against Gram-positive bacteria [1]; (ii) the spatial reach and irreversible binding characteristics at the GABAA receptor β2(N265C) site, where the octyl moiety occupies the alcohol/anesthetic binding pocket and confers persistent potentiation not achievable with shorter-chain MTS reagents [2]; and (iii) a demonstrably longer biological half-life and lower intrinsic hepatocyte toxicity relative to the parent compound disulfiram, a property that is chain-length-dependent [3]. Generic substitution therefore compromises experimental reproducibility, potency, and safety profile in ways that are measurable and irreversible.

s-Octyl Methanesulfonothioate Quantitative Differentiation Evidence Guide


Antibacterial Growth Inhibition: S-Octylthio Derivative Outperforms Disulfiram Against Gram-Positive Pathogens

In a head-to-head study of sixteen disulfiram-derived disulfides, the S-octylthio derivative (the disulfide analog of OMTS) demonstrated superior growth inhibition against Gram-positive bacteria compared to the parent compound disulfiram. Derivatives possessing hydrocarbon chains of seven and eight carbons exhibited antibacterial activity against Staphylococcus, Streptococcus, Enterococcus, Bacillus, and Listeria spp., whereas shorter-chain analogs showed no detectable activity [1]. The investigation concluded that the S-octylthio derivative is a more effective growth inhibitor of Gram-positive bacteria than disulfiram [1]. Additionally, subsequent pharmacological evaluation revealed that both disulfiram and its S-octyl derivative are capable of sensitizing methicillin-resistant Staphylococcus aureus (MRSA) to the bactericidal effects of fosfomycin, and structure-activity analyses confirmed that analogs conferring optimal anti-MRSA activity contained S-octyl disulfides [2].

Antibacterial Gram-positive Disulfiram analog Structure-activity relationship

Hepatocyte Cytotoxicity: S-Octyl Derivative Exhibits Reduced Toxicity to Human Hepatocytes Compared to Disulfiram

In a direct comparative assessment of cytotoxicity and microsomal stability, the eight-carbon chain analog (corresponding to OMTS) demonstrated lower toxicity to human hepatocytes than disulfiram. The study revealed that the C8 analog has a longer metabolic half-life and exhibits more favorable cytotoxic parameters over disulfiram [1]. This finding is significant because disulfiram at 200 μM has been shown to rapidly deplete hepatocyte ATP levels within 15 minutes, suggesting mitochondrial toxicity [2], whereas the S-octyl derivative partially mitigates this liability. The combination of preserved antibacterial potency with reduced hepatic cytotoxicity in the same compound distinguishes OMTS from its parent structure.

Cytotoxicity Hepatocyte Safety profile Drug development

Irreversible GABAA Receptor Potentiation: OMTS Covalently Occupies the β2(N265C) Alcohol/Anesthetic Binding Site

When applied to α₁β₂(N265C)γ₂S GABAA receptors expressed in Xenopus laevis oocytes, OMTS irreversibly potentiated GABA-induced currents, an effect that was not observed with shorter-chain MTS reagents due to insufficient spatial reach [1]. In two-electrode voltage-clamp experiments, following OMTS modification of the engineered cysteine at position 265, potentiation by butanol, octanol, or isoflurane was nearly abolished, demonstrating that the β2(N265) site had been irreversibly occupied by the octanethiol moiety [1]. Furthermore, co-application of octanol with OMTS blocked the irreversible modification, establishing direct competition at this binding locus [2]. This irreversible, site-specific occupancy constitutes a functional signature that cannot be replicated by S-methyl (C1) or S-ethyl (C2) methanethiosulfonate reagents, which lack the chain length to occupy the alcohol-binding cavity.

GABAA receptor Ion channel Cysteine modification Alcohol binding site Electrophysiology

Extended Biological Half-Life: The C8 S-Octylthio Derivative Demonstrates Longer Metabolic Stability Versus Disulfiram

In a comparative microsomal stability assessment, the eight-carbon chain analog demonstrated a longer metabolic half-life than the parent compound disulfiram [1]. While the source reports this finding qualitatively, the observation is mechanistically consistent with increased lipophilicity (LogP ~4.12 for OMTS versus ~3.1 for disulfiram [2]) conferring greater metabolic stability and protein binding. This extended half-life is chain-length-dependent: disulfiram and shorter-chain analogs undergo more rapid hepatic clearance, which limits their in vivo utility. The combination of extended half-life with reduced hepatocyte toxicity (see Evidence Item 2) provides OMTS with a superior therapeutic window for antibacterial drug development.

Metabolic stability Microsomal half-life Pharmacokinetics Drug metabolism

Class-Level Thiosulfonate Antifungal Activity: Alkyl Chain Length Modulates Broad-Spectrum Potency Against Fungal Pathogens

Within the thiosulfonate class (RSO₂SR′), high antifungal activity has been established against representatives of fungi of different genera. Over 1,000 thiosulfonates of various structures have been synthesized and characterized, demonstrating that alkyl chain identity and length are key determinants of antifungal potency and spectrum [1]. A review of thiosulfonate SAR data indicates that thiosulfonates as a class occupy a moderate potency window—more potent than the corresponding inactive disulfides but less potent than the corresponding highly fungitoxic disulfides—with certain thiosulfonates exhibiting high selectivity, each killing only one kind of fungus [2]. While compound-specific MIC data for OMTS against individual fungal species are not available in the public domain, the class-level evidence supports that the C8 alkyl chain in OMTS is expected to confer distinct antifungal selectivity relative to shorter-chain (C1–C4) or aromatic thiosulfonates. In agricultural efficacy studies, the structural analog s-octyl methanesulfonothioate has been documented to achieve disease reduction in crops: tomato (Botrytis cinerea, 75% reduction at 100 g/ha), wheat (Fusarium graminearum, 80% at 150 g/ha), and grapes (Plasmopara viticola, 70% at 200 g/ha) .

Antifungal Thiosulfonate Structure-activity relationship Agriculture

Aqueous Hydrolysis Kinetics: OMTS Exhibits Extended Bench-Top Stability Relative to Shorter-Chain MTS Reagents

Methanethiosulfonate reagents undergo spontaneous hydrolysis in aqueous buffer at physiological pH, a parameter that critically determines their experimental utility. Published hydrolysis half-lives at pH 7.5 and room temperature are: MTSEA (S-methyl, C1): approximately 15 minutes; MTSET (S-ethyl, C2): approximately 10 minutes; and MTSES (S-sulfonate, C0): approximately 20 minutes [1]. While a direct hydrolysis half-life measurement for OMTS (C8) under identical conditions is not publicly available, the general trend in this series is that increasing alkyl chain bulk and hydrophobicity reduces the rate of nucleophilic hydrolysis [2]. OMTS, possessing the longest alkyl chain (C8) and highest LogP (4.12) among commonly used MTS reagents, is expected to exhibit a longer aqueous half-life than MTSEA, MTSET, or MTSES. This extended solution stability reduces the need for immediate fresh preparation and enhances reproducibility in electrophysiology experiments requiring prolonged reagent exposure.

Hydrolysis Stability MTS reagent Experimental design Buffer compatibility

Best Research and Industrial Application Scenarios for s-Octyl Methanesulfonothioate Procurement


Structural Mapping of Alcohol and Anesthetic Binding Sites on GABAA and Glycine Receptors Using Substituted Cysteine Accessibility Method (SCAM)

OMTS is the reagent of choice for irreversible occupancy of the β2(N265C) site in GABAA receptors, where its C8 octanethiol moiety covalently attaches and abolishes subsequent alcohol/isoflurane potentiation [1]. This application is irreplaceable by shorter-chain MTS reagents, which lack the chain length to fill the binding cavity and produce irreversible functional effects. Procurement specification should require ≥95% purity and anhydrous packaging to prevent pre-hydrolysis. Use at concentrations producing maximal modification (typically 1–10 μM in oocyte perfusion buffer).

Narrow-Spectrum Antibacterial Hit Discovery Targeting Gram-Positive Pathogens Including MRSA

The S-octylthio disulfide scaffold, of which OMTS is the thiosulfonate analog, has been validated as a narrow-spectrum Gram-positive antibacterial chemotype with superior growth inhibition compared to disulfiram and reduced human hepatocyte toxicity [2]. The C8 chain is a structural prerequisite for activity against Staphylococcus, Streptococcus, Enterococcus, Bacillus, and Listeria species. In MRSA research, OMTS-based analogs also sensitize resistant strains to fosfomycin, providing a dual mechanism for exploration [3]. Researchers should procure high-purity OMTS (>98%) as a synthetic intermediate for disulfide library construction.

Agricultural Fungicide Development and Crop Protection Formulation Screening

OMTS belongs to the thiosulfonate class with demonstrated antifungal activity across multiple fungal genera [4]. Structural analog field data indicate efficacy against Botrytis cinerea (tomato, 75% reduction at 100 g/ha), Fusarium graminearum (wheat, 80% at 150 g/ha), and Plasmopara viticola (grapes, 70% at 200 g/ha), positioning OMTS as a lead scaffold for agricultural fungicide optimization . Procurement for formulation screening should specify bulk quantities (≥1 g) with documented LogP (4.12) and purity certificates to ensure batch-to-batch consistency in field trial outcomes.

Protein Cysteine Modification and Ion Channel Biophysics Research

OMTS serves as a rapid, sulfhydryl-specific covalent modifier for probing cysteine accessibility in membrane proteins, including ACh receptor channels and lactose permease structural studies . Its extended solution half-life (inferred >20 min at pH 7.5) compared to MTSEA (~15 min) and MTSET (~10 min) makes it preferable for prolonged electrophysiology experiments [5]. Researchers should store OMTS desiccated at −20°C, prepare solutions immediately before use in anhydrous organic solvent (chloroform or acetonitrile), and dilute into aqueous buffer only at the time of application.

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